molecular formula C6H4BrF2N B1520631 2-Bromo-4-(difluoromethyl)pyridine CAS No. 1204295-87-3

2-Bromo-4-(difluoromethyl)pyridine

Cat. No. B1520631
M. Wt: 208 g/mol
InChI Key: IAFLELWFIHZCGT-UHFFFAOYSA-N
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Description

“2-Bromo-4-(difluoromethyl)pyridine” is a chemical compound with the molecular formula C6H4BrF2N . It is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of “2-Bromo-4-(difluoromethyl)pyridine” and similar compounds has been reported in several studies . One efficient method involves preparing 2,4-dibromopyridine and 4,4’-dibromo-2,2’-bipyridine from the corresponding nitroazine N-oxide in one step via a tandem nucleophilic substitution-N-oxide reduction process .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(difluoromethyl)pyridine” can be represented by the SMILES string FC(F)c1ccnc(Br)c1 . This indicates that the molecule consists of a pyridine ring with bromine and difluoromethyl groups attached at the 2 and 4 positions, respectively .


Chemical Reactions Analysis

“2-Bromo-4-(difluoromethyl)pyridine” is used as a key intermediate in various chemical reactions. For instance, it is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors . Another study mentions the regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Physical And Chemical Properties Analysis

“2-Bromo-4-(difluoromethyl)pyridine” is a liquid at room temperature with a density of 1.657 g/mL at 25 °C and a refractive index (n20/D) of 1.520 . Its molecular weight is 208.00 .

Scientific Research Applications

Synthesis of Novel Derivatives

One prominent application of pyridine derivatives, closely related to 2-Bromo-4-(difluoromethyl)pyridine, is in the synthesis of novel compounds via palladium-catalyzed Suzuki cross-coupling reactions. A study demonstrates the synthesis of a series of new pyridine derivatives, showcasing their potential in producing chiral dopants for liquid crystals and exploring their biological activities, such as anti-thrombolytic and biofilm inhibition activities. These findings underline the versatility of pyridine derivatives in medicinal chemistry and material science (Ahmad et al., 2017).

Spectroscopic and Optical Studies

Another study focused on the spectroscopic characterization of a structurally similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, applying Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. This research provides insights into the compound's geometric structure, vibrational frequencies, and optical properties, highlighting its potential in developing new materials with desirable physical characteristics (Vural & Kara, 2017).

Catalysis and Acidic Properties

Further research investigates the generation of Brønsted and Lewis acid sites on silica's surface by doping with various cations, using pyridine adsorption to study the acidic properties. This study elucidates the role of pyridine derivatives in understanding and enhancing the catalytic activities of acid catalysts, with implications for chemical synthesis and industrial processes (Connell & Dumesic, 1987).

Advanced Material Synthesis

Moreover, the direct arylation reactions of pyridine N-oxides with aryl bromides, facilitated by the use of related pyridine derivatives, offer a solution to the challenges faced in the synthesis of advanced materials. This method allows for the efficient and selective synthesis of 2-substituted pyridines, which are crucial in developing pharmaceuticals and organic materials (Campeau, Rousseaux, & Fagnou, 2005).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) and it may cause respiratory irritation (STOT SE 3) . The safety information suggests avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

Trifluoromethylpyridines, which include “2-Bromo-4-(difluoromethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are expected to find many novel applications in the future .

properties

IUPAC Name

2-bromo-4-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-5-3-4(6(8)9)1-2-10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFLELWFIHZCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672355
Record name 2-Bromo-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethyl)pyridine

CAS RN

1204295-87-3
Record name 2-Bromo-4-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-(DIFLUOROMETHYL)PYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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